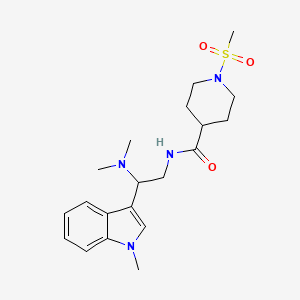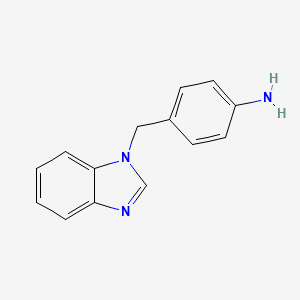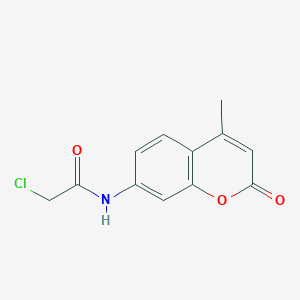
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential for various applications in research. This compound is also known as BZSIA, and it has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Sulfonamide derivatives, including structures similar to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide, have demonstrated notable antimicrobial properties. Fahim and Ismael (2019) reported on the synthesis of various acetamide derivatives that displayed good antimicrobial activity, with compounds 12a and 14a showing high activity against most strains. Computational calculations provided confirmation for these newly anticipated compounds, bridging experimental and theoretical findings (Fahim & Ismael, 2019). Similarly, Kumar, Prasad, and Chandrashekar (2013) synthesized a series of novel sulfonyl derivatives that exhibited significant antibacterial and antifungal activities. Some of these compounds were also identified as excellent antitubercular molecules, providing a potential pathway for treating tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).
Anti-inflammatory and Antioxidant Activities
Derivatives of benzothiazole and indole moieties, such as those structurally related to this compound, have shown significant anti-microbial and antioxidant activities. Naraboli and Biradar (2017) synthesized compounds that displayed potent anti-microbial action against various bacteria and fungi, in addition to exhibiting very good antioxidant activity (Naraboli & Biradar, 2017). Deb et al. (2013) synthesized derivatives with anti-inflammatory activities, with some compounds showing around 84–93% activity compared to the standard: indomethacin. These results were supported by docking studies that proposed a binding mode for the title compounds (Deb et al., 2013).
Photophysical Properties and Structural Insights
The photophysical properties and structural insights of compounds similar to this compound have been investigated. Balijapalli et al. (2017) synthesized distinct hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides, providing insights into the nature of assemblies characteristic to the substituent in the benzothiazole moiety (Balijapalli et al., 2017).
Synthesis and Biological Activity Evaluation
Several studies focused on the synthesis and evaluation of biological activities of compounds structurally related to this compound. Gull et al. (2016) synthesized a series of acetamide derivatives and evaluated them for various biological activities, including antioxidant, antibacterial, and urease inhibition. These compounds displayed moderate to good activities, particularly in urease inhibition, providing insights into structure-activity relationships (Gull et al., 2016).
Propiedades
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c24-19(22-20-21-10-11-27-20)13-23-12-18(16-8-4-5-9-17(16)23)28(25,26)14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFYLZCVYKDJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2478697.png)


![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2478702.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone](/img/structure/B2478703.png)

![(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2478709.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2478710.png)
![4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2478712.png)
![(2-(4-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2478713.png)


